molecular formula C15H21NO5 B2778641 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide CAS No. 2320885-59-2

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide

Cat. No.: B2778641
CAS No.: 2320885-59-2
M. Wt: 295.335
InChI Key: ROVOGQFEMJQOOS-UHFFFAOYSA-N
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Description

N-{[3-(2-Hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide is a phenoxyacetamide derivative characterized by a central acetamide backbone linked to a phenoxy group and a substituted oxolane (tetrahydrofuran) ring. The oxolane ring is functionalized with a 2-hydroxyethoxy group and a methylene bridge connecting it to the acetamide nitrogen.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c17-7-9-21-15(6-8-19-12-15)11-16-14(18)10-20-13-4-2-1-3-5-13/h1-5,17H,6-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVOGQFEMJQOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)COC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the hydroxyethoxy group. The final step involves the coupling of the phenoxyacetamide moiety to the intermediate compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding phenoxyacetic acid and the corresponding amine derivative.

Reaction Conditions Products Mechanism
Acidic (e.g., H₂SO₄, H₂O) 2-phenoxyacetic acid + 3-(2-hydroxyethoxy)oxolan-3-yl)methylammonium sulfateNucleophilic acyl substitution
Basic (e.g., NaOH, H₂O) 2-phenoxyacetic acid sodium salt + 3-(2-hydroxyethoxy)oxolan-3-yl)methylamineBase-promoted deprotonation

The ester-like nature of the acetamide bond makes it reactive toward nucleophiles such as water or hydroxide ions.

Oxidation of the Hydroxyethoxy Group

The secondary alcohol in the hydroxyethoxy chain can undergo oxidation to form a ketone.

Oxidizing Agent Products Notes
CrO₃/H₂SO₄ (Jones reagent) 3-(2-oxoethoxy)oxolan-3-yl)methyl-2-phenoxyacetamideForms ketone without ring opening
Pyridinium chlorochromate Same as aboveMild conditions, selective oxidation

Oxidation selectively targets the alcohol moiety, leaving the oxolane ring intact .

Ether Cleavage Reactions

The phenoxy and oxolane ether linkages may undergo cleavage under strong acidic or reductive conditions.

Reaction Type Conditions Products
Acidic Cleavage HBr (48%), refluxPhenol + 3-(2-hydroxyethoxy)oxolan-3-yl)methyl-2-hydroxyacetamide
Reductive Cleavage LiAlH₄, THF, 0°CBenzene derivative + fragmented oxolane intermediates

Acidic cleavage of the phenoxy ether generates phenol, while reductive methods may break the oxolane ring .

Ring-Opening of the Oxolane

The tetrahydrofuran ring can undergo acid-catalyzed ring-opening to form diol derivatives.

Acid Catalyst Products Application
H₃O⁺ (dilute HCl) 3-(2-hydroxyethoxy)pentane-1,5-diol)methyl-2-phenoxyacetamideSynthesis of polyols
BF₃·Et₂O Similar diol with rearranged substituentsLewis acid-mediated rearrangements

Ring-opening reactions expand the compound’s utility in synthesizing branched polyols .

Esterification and Acylation

The hydroxyl group on the ethoxy chain can react with acyl chlorides or anhydrides to form esters.

Reagent Products
Acetic anhydride (pyridine) 3-(2-acetoxyethoxy)oxolan-3-yl)methyl-2-phenoxyacetamide
Benzoyl chloride 3-(2-benzoyloxyethoxy)oxolan-3-yl)methyl-2-phenoxyacetamide

These reactions enhance the compound’s lipophilicity, potentially improving membrane permeability in biological systems .

Nucleophilic Substitution

The methylene group adjacent to the oxolane ring may participate in SN2 reactions with strong nucleophiles.

Nucleophile Products
Sodium azide (NaN₃) 3-(2-hydroxyethoxy)oxolan-3-yl)azidomethyl-2-phenoxyacetamide
Potassium thioacetate 3-(2-hydroxyethoxy)oxolan-3-yl)(thioacetate)methyl-2-phenoxyacetamide

Such substitutions introduce functional handles for further chemical modifications .

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide is a compound with potential applications across various scientific research fields. This article explores its applications, supported by data tables and case studies, highlighting its significance in medicinal chemistry, drug delivery systems, and cosmetic formulations.

Structure and Composition

This compound has the following molecular characteristics:

  • Molecular Formula : C16H21NO5
  • Molecular Weight : 305.35 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential as an active pharmaceutical ingredient (API). Its structure allows for interactions with biological targets, making it a candidate for:

  • Antimicrobial Activity : Studies indicate that derivatives of phenoxyacetamides possess antibacterial properties. The hydroxyethoxy group enhances solubility and bioavailability, crucial for therapeutic efficacy.
PropertyValue
Antimicrobial SpectrumBroad-spectrum activity
SolubilityHigh due to hydroxyethoxy group

Drug Delivery Systems

The compound's unique structure makes it suitable for use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the delivery of poorly soluble compounds. Applications include:

  • Nanoparticle Formulations : Incorporating this compound into nanoparticle systems improves drug loading and release profiles.

Cosmetic Formulations

Research has highlighted the use of this compound in cosmetic formulations due to its moisturizing and skin-conditioning properties. Its application includes:

  • Emulsifiers and Stabilizers : The compound can stabilize emulsions in creams and lotions, enhancing texture and skin feel.
Cosmetic ApplicationFunction
MoisturizersSkin hydration
CreamsEmulsion stabilization

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of phenoxyacetamides, including this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.

Case Study 2: Cosmetic Formulation Development

In a formulation study, this compound was incorporated into a moisturizer. The formulation demonstrated improved skin hydration compared to control products, highlighting its effectiveness as a cosmetic ingredient.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The hydroxyethoxy group may participate in hydrogen bonding, while the phenoxyacetamide moiety can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

  • 2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS 84611-22-3): This compound replaces the phenoxy group with a chlorine atom and incorporates a thiolactone (2-oxothiolane) ring. The thiolactone ring may confer distinct metabolic pathways compared to the oxolane ether in the target compound .
  • The 2,6-dimethylphenoxy group increases steric hindrance and lipophilicity, likely improving target selectivity but reducing solubility compared to the target compound’s unsubstituted phenoxy group .

Heterocyclic Modifications

  • N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): These compounds integrate a thiazolidinone ring, a heterocycle associated with antidiabetic and antimicrobial activities. The 4-oxothiazolidinone moiety introduces a polar carbonyl group, contrasting with the oxolane ether’s lower polarity. This difference may influence bioavailability and metabolic stability .
  • The chloroacetamide core also increases reactivity, as seen in .

Solubility and Pharmacokinetic Profiles

  • Hydroxyethoxy vs. Lipophilic Substituents :
    The hydroxyethoxy group in the target compound enhances water solubility via hydrogen bonding, a feature absent in lipophilic analogs like N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives (). Such bicyclic systems may improve blood-brain barrier penetration but reduce aqueous solubility .

  • Ethylene Glycol Moieties :
    Similar to ’s tridecafluorohexanesulfonamide derivatives with hydroxyethoxy-ethoxyethyl groups, the target compound’s hydroxyethoxy chain likely improves solubility while maintaining metabolic stability, as ethers are less prone to hydrolysis than esters or carbamates .

Molecular Properties

Property Target Compound 2-Chloro-N-(2-oxothiolan-3-yl)acetamide N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) Analogs
Molecular Weight ~310–330 g/mol (estimated) 193.66 g/mol ~300–350 g/mol
Key Functional Groups Phenoxy, hydroxyethoxy, oxolane Chloro, thiolactone Bicyclic terpene, phenoxy
Solubility Moderate (hydrophilic/lipophilic) Low (chloro, thiolactone) Low (bicyclic lipophilicity)

Pharmacological Implications

  • Anti-inflammatory Activity: Phenoxyacetamides in show COX-2 inhibition; the hydroxyethoxy group may enhance this via hydrogen bonding .
  • Metabolic Stability : The oxolane ether’s resistance to hydrolysis contrasts with ’s thiolactone, which may undergo ring-opening reactions .

Biological Activity

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Profile

  • Molecular Formula : C14H19NO4
  • Molecular Weight : Approximately 265.31 g/mol
  • Structure : The compound features a phenoxyacetamide structure with a hydroxylated oxolane moiety, which may influence its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
  • Anti-inflammatory Properties : Research indicates that the compound exhibits anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of nitric oxide synthesis in activated macrophages.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionReduced activity of specific kinases
Anti-inflammatoryDecreased TNF-α and IL-6 levels in vitro
AntioxidantScavenging of free radicals in cellular assays

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In another study involving RAW264.7 macrophage cells, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6) when stimulated with lipopolysaccharides (LPS). This indicates that the compound could be beneficial in managing inflammatory diseases.

Research Findings

Recent findings support the notion that this compound has multifaceted biological activities:

  • Cytotoxicity Studies : MTT assays demonstrated that concentrations of 10 µg/mL and above significantly reduced cell viability in cancerous cells, while lower concentrations were non-toxic to normal cells.
  • Inflammation Models : In vivo studies showed that administration of the compound reduced symptoms associated with inflammatory responses, including swelling and pain markers.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2-phenoxyacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step processes, including:

  • Substitution reactions under alkaline conditions to introduce the hydroxyethoxy group (e.g., using 2-pyridinemethanol analogs as nucleophiles) .
  • Condensation reactions with acylating agents (e.g., cyanoacetic acid or phenoxyacetic acid derivatives) using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in DMF .
  • Purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .
    • Critical Parameters : Temperature control (±2°C) during substitution and pH adjustment (6.5–7.5) during condensation are crucial to minimize side products like over-acylated derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves stereochemistry (e.g., oxolan ring protons at δ 3.5–4.9 ppm) and confirms acetamide linkage (δ 169–170 ppm in ¹³C) .
  • ESI/APCI Mass Spectrometry : Detects molecular ions (e.g., [M+H]⁺ at m/z ~350–400) and adducts (e.g., [M+Na]⁺) to validate molecular weight .
  • HPLC-PDA : Monitors purity (>98%) using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structural analogs of this compound inform hypotheses about its biological targets?

  • Methodological Answer :

  • Pharmacophore Modeling : Compare with triazoloquinoxaline and tetrahydroquinoxaline derivatives (e.g., ) to predict interactions with kinases or GPCRs.
  • Bioisosteric Replacement : Replace the oxolan ring with morpholinone (as in ) to assess impact on solubility and target affinity.
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to RAF kinases (see ’s RAF inhibitor scaffold) .

Q. What strategies mitigate contradictions in observed vs. predicted reactivity of this compound?

  • Methodological Answer :

  • Controlled Oxidation/Reduction : Use NaBH₄ for selective reduction of ketones (avoiding over-reduction of acetamide) vs. KMnO₄/H₂O₂ for controlled oxidation of ethers .
  • Competitive Reaction Monitoring : Employ in situ FTIR to track intermediates (e.g., enolates during acylations) and adjust reagent stoichiometry dynamically .
  • DFT Calculations : Predict reactive sites (e.g., oxolan ring strain) using Gaussian 16 with B3LYP/6-31G(d) basis set .

Q. What are the safety considerations for handling this compound, based on structural alerts?

  • Methodological Answer :

  • Hazard Assessment : Analogous to N-[2-(2-hydroxyethoxy)ethyl]acetamide (), classify as a mild irritant (GHS Category 3).
  • Mitigation : Use fume hoods during synthesis (volatile byproducts like acetic anhydride) and PPE (nitrile gloves, goggles) .
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

Notes

  • Contradictions : ’s RAF inhibitors suggest therapeutic potential, while highlights safety risks; prioritize in vitro testing before in vivo studies.

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